molecular formula C11H13N B13065682 Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene

Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene

Cat. No.: B13065682
M. Wt: 159.23 g/mol
InChI Key: OHLUCRDUTNQEFD-UHFFFAOYSA-N
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Description

Spiro[bicyclo[420]octane-7,3’-pyrrolidine]-1,3,5-triene is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclic octane ring fused with a pyrrolidine ring, creating a rigid and intricate molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene typically involves multi-step organic reactions. One common method includes the reaction of 3’,3’-Dichlorospiro[1,3-dioxolane-2,7’-tricyclo[4.2.0.02,4]octane] with methyl lithium (MeLi) in the presence of 1,3-diphenylisobenzofuran (DBI) as a trapping reagent under a nitrogen atmosphere at approximately 0°C. This reaction proceeds at room temperature for several hours, resulting in the formation of cyclo adduct isomers .

Industrial Production Methods

While specific industrial production methods for spiro[bicyclo[42This approach enables the assembly of complex molecules in one pot through a sequence of catalytic steps, reducing waste and saving time .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene has various scientific research applications:

Mechanism of Action

The mechanism by which spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure imparts rigidity and specific spatial orientation, allowing the compound to interact with biological macromolecules in a unique manner. This interaction can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[420]octane-7,3’-pyrrolidine]-1,3,5-triene is unique due to its specific combination of a bicyclic octane ring and a pyrrolidine ring, which imparts distinct stereochemical and biological properties

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

spiro[bicyclo[4.2.0]octa-1,3,5-triene-7,3'-pyrrolidine]

InChI

InChI=1S/C11H13N/c1-2-4-10-9(3-1)7-11(10)5-6-12-8-11/h1-4,12H,5-8H2

InChI Key

OHLUCRDUTNQEFD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC3=CC=CC=C23

Origin of Product

United States

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